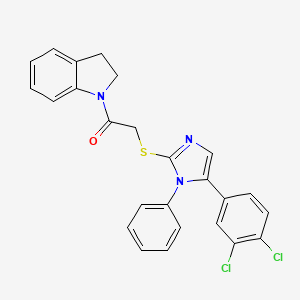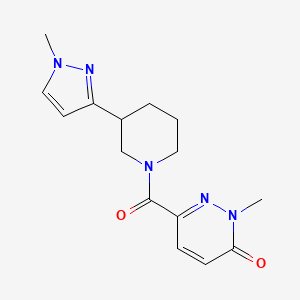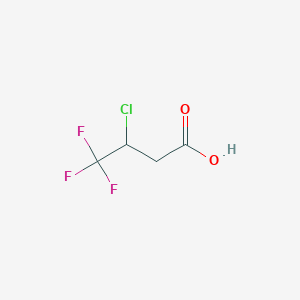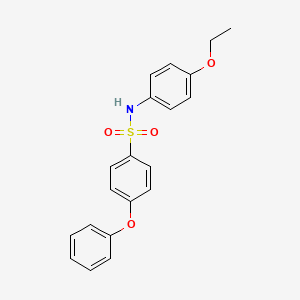![molecular formula C16H18N2O5S2 B2932406 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid CAS No. 1054082-96-0](/img/structure/B2932406.png)
2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a hydroxy group and a sulfonyl group linked to a piperazine ring, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the reaction of thiophene-2-carbaldehyde with piperazine to form the thiophen-2-ylmethyl piperazine derivative. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent like methanol.
-
Sulfonylation: : The piperazine derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the piperazine nitrogen.
-
Coupling with Benzoic Acid Derivative: : The sulfonylated piperazine is then coupled with 2-hydroxy-5-bromobenzoic acid through a nucleophilic substitution reaction. This step typically requires a palladium catalyst and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group on the benzoic acid can participate in esterification or etherification reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Alcohols or alkyl halides for esterification or etherification.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of esters or ethers from the hydroxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of the piperazine-sulfonyl moiety.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperazine and benzoic acid components.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
The uniqueness of 2-Hydroxy-5-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring, piperazine moiety, and sulfonyl group in a single molecule provides a versatile scaffold for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
2-hydroxy-5-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c19-15-4-3-13(10-14(15)16(20)21)25(22,23)18-7-5-17(6-8-18)11-12-2-1-9-24-12/h1-4,9-10,19H,5-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXOXOLPLSZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)



![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)


![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE](/img/structure/B2932345.png)

